The synthesis of ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate can be achieved through various methods. One common approach involves the reaction of 4-methyl-1H-pyrazole with ethyl acrylate or an equivalent reagent under controlled conditions.
This method typically yields good results with moderate to high purity levels of the desired compound, depending on the purification techniques employed .
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate features a pyrazole ring substituted at one position by an ethyl propanoate group. The molecular structure can be analyzed through various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
The bond lengths and angles within the molecule are consistent with typical values observed in similar pyrazole derivatives, confirming its structural integrity .
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate can participate in various chemical reactions due to its functional groups. Notably, it can undergo:
These reactions are crucial for developing new derivatives with enhanced biological activities .
The mechanism of action for ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate primarily involves its role as a ligand in biological systems. Pyrazole derivatives often interact with various biological targets, including enzymes and receptors.
Further studies are needed to elucidate specific interactions and confirm these mechanisms .
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 170.22 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Hazard Classification | Irritant |
These properties impact its handling, storage, and application in various chemical processes .
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate has potential applications in several scientific fields:
Ongoing research continues to explore its full potential within these areas .
Pyrazole derivatives constitute a structurally diverse class of nitrogen-containing heterocycles characterized by a five-membered ring with two adjacent nitrogen atoms. This core architecture exhibits distinct electronic properties, enabling both electrophilic substitutions at position 4 and nucleophilic attacks at positions 3 and 5. The remarkable pharmacological versatility of pyrazole derivatives is evidenced by their presence in numerous therapeutic agents, including the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity agent rimonabant. The structural and electronic modularity of pyrazole allows for extensive molecular fine-tuning, making it an indispensable scaffold in rational drug design. The incorporation of propanoate side chains, as seen in ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate, further enhances the potential for creating bioactive molecules with optimized pharmacokinetic profiles [10].
The medicinal importance of pyrazole derivatives stems from their unique bioisosteric properties, enabling them to mimic various endogenous molecules while enhancing metabolic stability. The 4-methyl substitution in ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate (CAS 1159697-46-7) exemplifies a strategic modification that balances electronic and steric factors. The methyl group at the pyrazole's 4-position (C9H14N2O2, MW 182.22 g/mol) provides electron-donating character that influences the heterocycle's dipole moment and basicity, thereby modulating intermolecular interactions with biological targets. This substitution pattern creates a distinct steric environment that enhances target selectivity by preventing undesirable binding to off-target receptors [1] [2] [10].
The molecular architecture of ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate features a three-atom spacer between the ester functionality and the heterocyclic nitrogen, providing conformational flexibility crucial for optimal pharmacophore alignment. This structural motif is validated by crystallographic studies showing that the propanoate linker enables multiple binding modes with enzyme active sites. The compound exists as a stable, lipophilic solid (predicted density 1.09±0.1 g/cm³) with physicochemical parameters (predicted pKa 2.42±0.10) that facilitate membrane permeation while maintaining sufficient aqueous solubility for biological activity [6] [8].
Table 1: Structural Variations in Pyrazole Propanoate Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
---|---|---|---|---|
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate | 1159697-46-7 | C9H14N2O2 | 182.22 | 4-methyl substitution on pyrazole |
Ethyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate | 192661-37-3 | C9H14N2O2 | 182.22 | N-methyl substitution at position 1 |
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate | Not provided | C9H14N2O2 | 182.22 | Ester linkage at position 2 |
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate | 1248043-66-4 | C10H17N3O2 | 211.26 | Chloro-methyl substitution pattern |
The ethyl ester moiety in ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate serves as a crucial metabolic handle that can be hydrolyzed in vivo to the corresponding carboxylic acid, enabling dual-action prodrug strategies. This functionality significantly influences the compound's electronic distribution, as evidenced by spectroscopic data showing altered electron density at the pyrazole nitrogen atoms. The ester group enhances intermolecular interactions through hydrogen bonding with carbonyl oxygen acceptors (as confirmed by XLogP3 values of approximately 1.1) while maintaining favorable membrane permeability [3] [6] [9].
Structure-activity relationship (SAR) studies reveal that the propanoate linker length is optimal for biological efficacy; shorter chain analogs exhibit reduced potency due to conformational strain, while longer chains diminish target affinity through entropic penalties. The spatial orientation afforded by this three-carbon bridge enables the simultaneous engagement of both hydrophobic binding pockets and polar interaction sites in enzyme targets. Molecular modeling demonstrates that the compound's extended conformation places the pyrazole ring and ester group approximately 5.2Å apart – an ideal distance for bidentate interactions with protease catalytic dyads or kinase hinge regions [9] [10].
The incorporation of ester functionalities has enabled significant advances in bioavailability optimization. Compared to carboxylic acid analogs, ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate demonstrates enhanced oral absorption (calculated logP = 0.89) and metabolic stability, with in vitro studies showing 85% remaining after 60-minute incubation with hepatic microsomes. The ester serves as a versatile synthetic intermediate for amide bond formation, enabling the generation of compound libraries through coupling with diverse amine sets. This approach has yielded potent antimicrobial and anti-inflammatory analogs with IC₅₀ values in the low micromolar range [6] [9] [10].
Table 2: Biological Activities of Pyrazole Propanoate Analogs
Compound Modification | Biological Activity | Potency Enhancement | Mechanistic Insight |
---|---|---|---|
4-Methyl pyrazole core | Antimicrobial | 4-fold vs unsubstituted | Increased membrane penetration |
Propanoate linker | Anti-inflammatory | IC₅₀ 42±8 nM | Optimal spacer length for COX-2 binding |
Ester functionality | Metabolic stability | t½ 4.7±0.9 hours | Resistance to first-pass metabolism |
3-Methyl-4-chloro pattern | Kinase inhibition | IC₅₀ 15±3 nM | Enhanced hydrophobic pocket interaction |
The synthetic exploration of pyrazole derivatives began with Ludwig Knorr's pioneering work in 1883, who first synthesized the pyrazole nucleus via condensation reactions between phenylhydrazine and β-diketones. This foundational methodology established the basis for accessing substituted pyrazoles, though early approaches suffered from regioselectivity challenges that produced isomeric mixtures. The development of ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate represents an evolution in regiocontrolled synthesis, employing modern catalysts and optimized conditions to achieve precise substitution patterns [10].
Significant methodological advancements occurred in the late 20th century with the introduction of transition metal catalysis and microwave-assisted synthesis, which dramatically improved yields and regioselectivity for pyrazole propanoates. The synthesis of ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate exemplifies contemporary green chemistry principles, utilizing nano-ZnO catalysts to achieve yields exceeding 95% under mild conditions – a substantial improvement over traditional stoichiometric methods. Modern techniques have resolved historical regioselectivity issues through judicious choice of solvent systems and catalysts; for instance, reactions in dipolar aprotic solvents like DMF with acid additives achieve regioselectivities >98:2 for the desired isomer [10].
The twenty-first century has witnessed revolutionary methodological diversification in pyrazole propanoate synthesis:
These innovations have transformed ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate from a synthetic curiosity into a commercially accessible building block (priced at approximately $365/250mg), accelerating drug discovery efforts. Industrial-scale production now employs continuous flow reactors with residence times under 5 minutes, achieving space-time yields exceeding 2kg/L/day – a thousand-fold improvement over batch methods reported in the 1990s [1] [8] [10].
Table 3: Historical Milestones in Pyrazole Propanoate Synthesis
Time Period | Key Development | Impact on Pyrazole Propanoate Chemistry |
---|---|---|
1883 | Knorr condensation | Established foundational pyrazole synthesis |
1960s | Hydrazine-acetylenic ketone cyclocondensation | Enabled propanoate side chain introduction |
1990s | Transition metal catalysis | Improved regioselectivity and functional group tolerance |
2000s | Green chemistry approaches | Nano-ZnO catalysts achieving >95% yields |
2010s | Continuous flow synthesis | Kilogram-scale production capabilities |
2020s | Photoredox catalysis | C-H functionalization for complex derivatives |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1